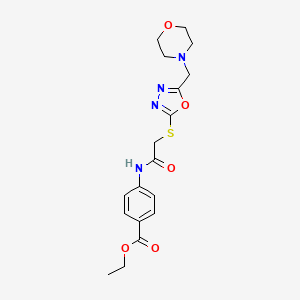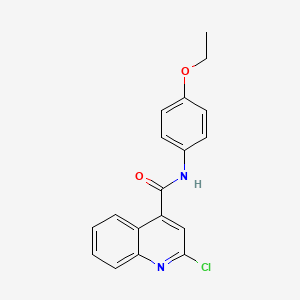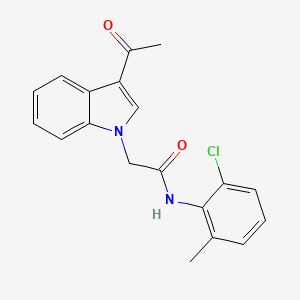![molecular formula C6H10O3 B2491823 [1,4]Dioxepane-6-carbaldehyde CAS No. 1849315-11-2](/img/structure/B2491823.png)
[1,4]Dioxepane-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been explored through various methods, including the formation of 1,3-dioxepane-4-ylium ions by protonation of 4,5-dihydro-1,3-dioxepines, which are prepared by π-bond isomerization under basic conditions. Thermal fragmentation and subsequent recyclization lead to substituted tetrahydrofuran-3-carbaldehydes, showcasing the compound's synthesis versatility (Scharf & Frauenrath, 1980).
Molecular Structure Analysis
The molecular structure of [1,4]Dioxepane-6-carbaldehyde and its derivatives has been the subject of extensive study, revealing interesting aspects of their conformation and reactivity. For instance, the structure of intermediates in related reactions has been confirmed by X-ray crystallography, shedding light on the molecular architecture of these compounds (Hu et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving this compound derivatives include the formation of imines and acetals, highlighting the compound's reactivity with primary amines and trialkyl orthoformates. These reactions underscore the diverse chemical properties and potential applications of the compound (Gazizov et al., 2016).
Physical Properties Analysis
Although specific studies on the physical properties of this compound were not identified, related compounds exhibit interesting photophysical properties. For instance, derivatives like 4,6,8-triarylquinoline-3-carbaldehydes have been studied for their absorption and emission spectra, which are influenced by the solvent's polarity (Mphahlele & Adeloye, 2013).
Chemical Properties Analysis
The chemical properties of this compound and its analogs include a range of reactivity patterns, such as ring closures and transformations. These reactions reveal the compound's versatility in synthesizing complex structures, including cyclic alkenyl ethers from acetylenic aldehydes, showcasing the dual role of Pd(II) as a Lewis acid and transition-metal catalyst (Asao et al., 2002).
Scientific Research Applications
Synthesis of Stable Glyceraldehyde Alternatives : (2S, 5R, 6R)-5,6-Dimethoxy-5,6-dimethyl-[1,4]dioxane-2-carbaldehyde, a compound related to 1,4-Dioxepane-6-carbaldehyde, has been identified as a stable alternative to glyceraldehyde acetonide. Its large-scale synthesis from D-mannitol is significant in organic chemistry (Ley & Michel, 2003).
Synthesis of Tetrahydrofuran-3-carbaldehydes : Research on the fragmentation of cyclic carboxonium ions, including 1,3-Dioxepan-4-ylium ions, has led to a method for synthesizing substituted tetrahydrofuran-3-carbaldehydes. This process involves the thermal fragmentation of these ions and subsequent recyclization (Scharf & Frauenrath, 1980).
Degradation Mechanisms in Environmental Studies : Studies on the degradation mechanism of 1,4-Dioxane in dilute aqueous solutions using the UV/Hydrogen Peroxide Process provide insights into environmental science and pollution control. This research is critical for understanding the decay of such compounds in groundwater and industrial effluents (Stefan & Bolton, 1998).
Ring Expansion in Organic Chemistry : Research on the ring expansion of isopropenylcyclopropanes to dihydromethyloxepins has revealed methods to convert certain cyclopropane derivatives into methyloxepin carbaldehydes, demonstrating important reactions in organic synthesis (Yamaguchi et al., 1997).
Electrochemical Synthesis of Heterocycles : The electrochemical dehydrogenative annulation of alkenes with diols has been used for the synthesis of 1,4-dioxane and 1,4-dioxepane derivatives. This method emphasizes the importance of 1,4-Dioxepane derivatives in the creation of saturated O-heterocycles under metal- and oxidant-free conditions, highlighting advancements in green chemistry (Cai & Xu, 2018).
Photophysical Properties and Antimicrobial Activity : The synthesis and study of novel styryl colorants derived from 7-methoxy-1,4-diphenethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde, a compound structurally related to 1,4-Dioxepane-6-carbaldehyde, have demonstrated significant antimicrobial activity. This research bridges the fields of organic chemistry and microbiology (Jarag et al., 2012).
Safety and Hazards
The compound is associated with several hazard statements including H227, H302, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . This suggests that the compound may pose certain risks and precautions should be taken when handling it.
properties
IUPAC Name |
1,4-dioxepane-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-3-6-4-8-1-2-9-5-6/h3,6H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDZANVTSRHGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1849315-11-2 |
Source


|
| Record name | 1,4-dioxepane-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)
![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491745.png)
![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)
![3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2491748.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2491751.png)
![N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2491752.png)


![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2491759.png)


